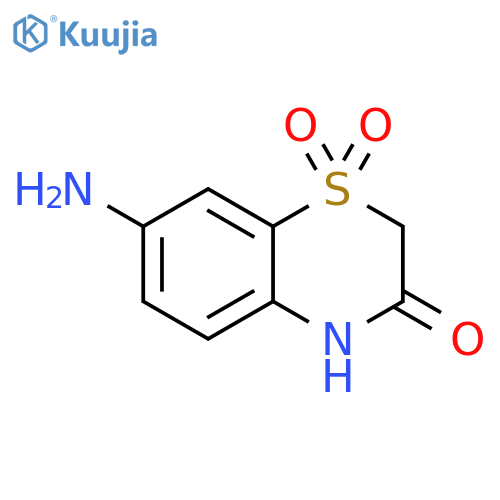Cas no 860433-57-4 (2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide)

860433-57-4 structure
商品名:2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide
CAS番号:860433-57-4
MF:C8H8N2O3S
メガワット:212.225720405579
CID:5262428
2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- 2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide
-
- インチ: 1S/C8H8N2O3S/c9-5-1-2-6-7(3-5)14(12,13)4-8(11)10-6/h1-3H,4,9H2,(H,10,11)
- InChIKey: AHFZUDAVGSUUSK-UHFFFAOYSA-N
- ほほえんだ: S1(=O)(=O)C2=CC(N)=CC=C2NC(=O)C1
2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-366841-0.1g |
7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
860433-57-4 | 0.1g |
$515.0 | 2023-03-02 | ||
| Enamine | EN300-366841-0.5g |
7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
860433-57-4 | 0.5g |
$561.0 | 2023-03-02 | ||
| Enamine | EN300-366841-10.0g |
7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
860433-57-4 | 10.0g |
$2516.0 | 2023-03-02 | ||
| Enamine | EN300-366841-5.0g |
7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
860433-57-4 | 5.0g |
$1695.0 | 2023-03-02 | ||
| Enamine | EN300-366841-2.5g |
7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
860433-57-4 | 2.5g |
$1147.0 | 2023-03-02 | ||
| Enamine | EN300-366841-0.05g |
7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
860433-57-4 | 0.05g |
$491.0 | 2023-03-02 | ||
| Enamine | EN300-366841-0.25g |
7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
860433-57-4 | 0.25g |
$538.0 | 2023-03-02 | ||
| Enamine | EN300-366841-1.0g |
7-amino-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione |
860433-57-4 | 1.0g |
$584.0 | 2023-03-02 |
2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide 関連文献
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
860433-57-4 (2H-1,4-Benzothiazin-3(4H)-one, 7-amino-, 1,1-dioxide) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 503537-97-1(4-bromooct-1-ene)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
